molecular formula C6H13K5N2NiO12P4 B13785961 Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- CAS No. 68958-87-2

Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)-

Cat. No.: B13785961
CAS No.: 68958-87-2
M. Wt: 683.25 g/mol
InChI Key: OKQSEMOGVIXKTK-UHFFFAOYSA-G
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Description

Nickelate(6-), (((1,2-ethanediylbis((nitrilo-κN)bis(methylene)))tetrakis(phosphonato-κO))(8-))-, pentapotassium hydrogen, (OC-6-21)- (CAS No. 68958-87-2) is a nickel-based coordination complex with a hexacoordinate octahedral geometry (OC-6-21) . Its structure comprises a central Ni²⁺ ion ligated by a tetradentate ligand derived from 1,2-ethanediylbis(nitrilobis(methylene)) tetrakis(phosphonate), forming a rigid, negatively charged framework. The compound is stabilized by pentapotassium counterions and a hydrogen atom, resulting in a net charge of 6–.

Synthesis of such nickelates requires precise control over oxygen partial pressure and temperature to stabilize Ni³⁺, which is less stable than Ni²⁺. Deviations in stoichiometry (e.g., oxygen vacancies) can alter electronic properties, broadening metal-insulator transition temperatures .

Properties

CAS No.

68958-87-2

Molecular Formula

C6H13K5N2NiO12P4

Molecular Weight

683.25 g/mol

IUPAC Name

pentapotassium;hydron;nickel(2+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H20N2O12P4.5K.Ni/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+2/p-7

InChI Key

OKQSEMOGVIXKTK-UHFFFAOYSA-G

Canonical SMILES

[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[Ni+2]

Origin of Product

United States

Preparation Methods

The synthesis of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- typically involves the reaction of nickel salts with the appropriate phosphonate ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Acid-Base Reactivity

The phosphonate groups (–PO₃²⁻) dictate pH-dependent behavior:

  • Protonation : Under acidic conditions (pH < 3), phosphonate groups protonate, forming –PO₃H⁻ or –PO₃H₂, reducing the complex’s charge and solubility .

  • Deprotonation : At neutral to alkaline pH, deprotonation enhances solubility and promotes ion-exchange interactions.

Example reaction in acidic media :

K5H[Ni(EDTMPA)]6+3H+K5H4[Ni(EDTMPAH3)]3 precipitation observed \text{K}_5\text{H}[Ni(EDTMPA)]^{6-}+3\text{H}^+\rightarrow \text{K}_5\text{H}_4[Ni(EDTMPA-H_3)]^{3-}\quad \text{ precipitation observed }

Redox Behavior

The nickel center’s oxidation state (+IV or +III) is stabilized by the strong-field phosphonate ligands. Redox reactions are likely mediated by:

  • Reducing agents (e.g., NaBH₄, H₂): Potential reduction to Ni(II) or Ni(0), accompanied by ligand dissociation .

  • Oxidizing agents (e.g., O₂, KMnO₄): Limited oxidative pathways due to ligand constraints.

Hypothetical reduction pathway :

NiIV(EDTMPA)6+2eNiII(EDTMPA)8 requires strong reducing conditions \text{Ni}^{IV}(\text{EDTMPA})^{6-}+2e^-\rightarrow \text{Ni}^{II}(\text{EDTMPA})^{8-}\quad \text{ requires strong reducing conditions }

Ligand Substitution and Catalytic Activity

The rigidity of the EDTMPA ligand limits substitution reactions but enables catalytic roles:

  • Catalytic hydrolysis : Phosphonate groups may facilitate hydrolysis of esters or phosphoesters via nucleophilic attack.

  • Electrochemical applications : Stabilized Ni centers could act as electron-transfer mediators in redox processes .

Table: Comparative reactivity with other nickel complexes

ComplexLigand TypeRedox ActivityStability
[Ni(EDTMPA)]⁶⁻PhosphonateModerateHigh
[Ni(NH₃)₆]²⁺AmmineHighLow
[Ni(CN)₄]²⁻CyanoLowModerate

Stability in Aqueous Systems

  • Thermal stability : Decomposition above 300°C, releasing phosphorous oxides and CO₂ .

  • Photochemical stability : Susceptible to UV-induced ligand degradation.

Ion-Exchange and Sorption

The high negative charge enables cation-exchange applications:

  • Selectivity : Preferential binding of divalent cations (e.g., Ca²⁺, Mg²⁺) over monovalent ions .

  • Environmental relevance : Potential use in wastewater treatment for heavy-metal sequestration.

Scientific Research Applications

Catalytic Applications

Nickel compounds, including nickelate(6-), are increasingly being explored as catalysts in chemical reactions, especially in hydrogen production and biomass conversion.

Hydrogen Production:
Recent studies have demonstrated that nickel-based catalysts can effectively facilitate the generation of hydrogen from water splitting and biomass. For instance, nickel has been shown to be a viable alternative to platinum in catalytic processes due to its lower cost and comparable efficiency under alkaline conditions . The unique properties of nickelate(6-) may enhance its catalytic activity, particularly when optimized at the nanoscale.

Biomass Conversion:
Nickelate(6-) can also play a role in converting biomass into renewable energy sources. Research indicates that nickel catalysts can effectively convert biomass into hydrogen, with studies showing that the presence of alkaline conditions significantly boosts hydrogen production while minimizing methane byproducts . This application is crucial for developing sustainable energy solutions.

Materials Science

In materials science, nickelate(6-) is being investigated for its potential use in developing advanced materials with specific properties.

Nanomaterials:
The synthesis of nanostructured materials using nickelate(6-) can lead to enhanced electrical and thermal conductivity. These materials are valuable in electronics and energy storage applications. The ability to manipulate the structure at the nanoscale allows for tailored properties that can be optimized for specific uses .

Composite Materials:
Nickelate(6-) can be incorporated into composite materials to improve their mechanical strength and thermal stability. This is particularly relevant in the development of lightweight materials for aerospace and automotive applications, where performance and weight are critical factors.

Biochemical Applications

The biochemical properties of nickelate(6-) make it an interesting candidate for various biological applications.

Enzyme Mimics:
Nickel complexes have been studied as enzyme mimics due to their ability to catalyze reactions similar to those performed by natural enzymes. Nickelate(6-) could potentially serve as a model compound for understanding enzyme mechanisms and developing synthetic catalysts for industrial processes .

Drug Delivery Systems:
Research into drug delivery systems utilizing metal complexes suggests that nickelate(6-) could be engineered to improve the bioavailability and targeted delivery of pharmaceuticals. The phosphonate groups present in the structure may enhance solubility and interaction with biological membranes, making it a promising candidate for further exploration .

Mechanism of Action

The mechanism of action of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- involves its interaction with various molecular targets. The nickel center can coordinate with different substrates, facilitating various chemical transformations. The phosphonate ligands play a crucial role in stabilizing the nickel center and enhancing its reactivity. The pathways involved depend on the specific application and the nature of the substrates involved.

Comparison with Similar Compounds

Research Findings and Developments

  • Charge Order in Nickelates : Recent studies reveal static charge order in nickelate superconductors, driven by Ni³⁺/Ni²⁺ disproportionation, contrasting with dynamic stripes in cuprates .
  • Synthetic Advances : High-pressure synthesis (e.g., 20 GPa) stabilizes perovskite nickelates (NdNiO₃) with tunable metal-insulator transitions, enabling applications in resistive switching devices .

Biological Activity

Nickelate complexes have garnered significant interest in the field of bioinorganic chemistry due to their diverse biological activities, particularly in medicinal applications. This article explores the biological activity of the compound "Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)-", focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Overview of Nickel Complexes

Nickel is a transition metal that plays crucial roles in various biological systems. Nickel complexes have been studied extensively for their potential therapeutic applications, including antibacterial, antifungal, and anticancer activities. The unique coordination chemistry of nickel allows it to interact with biological molecules, enhancing its effectiveness as a therapeutic agent.

Antimicrobial Activity

Research indicates that nickel complexes exhibit significant antimicrobial properties against a range of pathogens. For instance:

  • Bacterial Activity : Nickel(II) complexes have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that these complexes can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for various nickel complexes suggest that the presence of specific ligands enhances their antibacterial efficacy.
  • Fungal Activity : Nickel complexes also display antifungal properties. For example, certain nickel(II) complexes were found to be effective against Candida albicans and other fungal strains, with activity attributed to the chelation effect which increases lipophilicity and facilitates membrane penetration .

Table 1: Antimicrobial Activity of Nickel Complexes

Complex NameBacteria/Fungi TargetedMIC (µg/mL)Reference
Ni(II) Complex AStaphylococcus aureus32
Ni(II) Complex BEscherichia coli64
Ni(II) Complex CCandida albicans16

Anticancer Activity

Nickel complexes have also been investigated for their anticancer properties. Various studies have highlighted their potential in inhibiting cancer cell proliferation through different mechanisms:

  • Cell Line Studies : Nickel(II) complexes have been shown to exhibit selective cytotoxicity towards cancer cell lines such as HL-60 and HeLa. For instance, one study reported a selectivity index (SI) greater than 1000 for a nickel complex against HL-60 cells, indicating its potential as a therapeutic agent with minimal toxicity to normal cells .
  • Mechanisms of Action : The anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression. Some nickel complexes have been found to interact with DNA, leading to DNA damage and subsequent cell death .

Table 2: Anticancer Activity of Nickel Complexes

Complex NameCancer Cell Line TargetedIC50 (µM)Selectivity IndexReference
Ni(II) Complex DHL-600.5>1000
Ni(II) Complex EHeLa1.2800

Enzymatic Inhibition

Nickel complexes have also been studied for their ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition : Some nickel complexes demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This property suggests potential applications in treating neurodegenerative disorders .

Case Studies

Several case studies highlight the efficacy of nickel complexes in various biological contexts:

  • Anticancer Study : A study focusing on a specific nickel complex revealed its ability to induce apoptosis in cancer cells via mitochondrial pathways. The complex was shown to significantly reduce cell viability in vitro while sparing normal cells .
  • Antimicrobial Study : Another investigation into the antimicrobial properties of nickel complexes indicated that modifications in ligand structure could enhance activity against resistant bacterial strains, showcasing the importance of structure-activity relationships (SAR) in drug design .

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